molecular formula C18H18O3 B1334516 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde CAS No. 438531-13-6

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B1334516
CAS No.: 438531-13-6
M. Wt: 282.3 g/mol
InChI Key: UMKDOEKYAAWKDG-UHFFFAOYSA-N
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Description

Methoxy Group (-OCH₃)

The methoxy substituent exerts dual electronic effects:

  • Resonance donation : The oxygen lone pairs delocalize into the aromatic ring, enhancing electron density at the para and ortho positions.
  • Inductive withdrawal : The electronegative oxygen withdraws electron density via σ bonds, creating a polarized environment.

In this compound, the para-methoxy group stabilizes the aldehyde via resonance, while its inductive effects modulate reactivity in subsequent transformations (e.g., Knoevenagel condensations). This balance makes the compound a versatile intermediate for synthesizing heterocycles and conjugated systems.

Indene Substituent

The 2,3-dihydro-1H-inden-5-yloxy group introduces a rigid bicyclic framework that:

  • Enhances planarity for π-π stacking interactions in supramolecular chemistry.
  • Provides steric bulk to influence regioselectivity in cross-coupling reactions.
  • Serves as a bioisostere for phenyl groups in drug design, improving pharmacokinetic properties.

For instance, indene derivatives exhibit anti-inflammatory activity by modulating cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., 5-lipoxygenase), a trait leveraged in developing analogs of PH46A, a lead anti-inflammatory molecule.

Table 1: Key Structural and Electronic Features of this compound

Feature Description Impact on Properties
Aldehyde group Reactive site for nucleophilic additions and condensations Enables functionalization to alcohols, acids
Methoxy group Electron-donating resonance (+M) and inductive withdrawal (-I) Stabilizes intermediates; directs electrophilic substitution
Indene substituent Bicyclic structure with fused benzene and cyclopentene rings Enhances rigidity and bioactivity

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-20-18-8-5-13(11-19)9-16(18)12-21-17-7-6-14-3-2-4-15(14)10-17/h5-11H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDOEKYAAWKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171727
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438531-13-6
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438531-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2,3-Dihydro-1H-inden-5-yl)oxy]methyl]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Aldehyde-Specific Reactivity

The aldehyde functional group in this compound participates in classic nucleophilic addition and condensation reactions:

  • Condensation with amines : Reacts with hydrazines to form hydrazones, as demonstrated in patents describing similar benzaldehyde derivatives .
  • Knoevenagel condensation : Forms α,β-unsaturated carbonyl derivatives when treated with active methylene compounds (e.g., malononitrile) .

Example Reaction
Reaction with methyl azidoacetate under basic conditions generates azidocinnamate intermediates, enabling cyclization to fused heterocycles :

text
3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde + Methyl azidoacetate → Azidocinnamate intermediate → Thermal cyclization → Pyranoindole derivatives

Ether Linkage Reactivity

The methoxy and indenyloxy ether groups exhibit stability under mild conditions but undergo cleavage or rearrangement under specific stimuli:

  • Acid-catalyzed cleavage : Methoxy groups demethylate under strong acidic conditions (e.g., HBr/AcOH) .
  • Propargylation : The indenyloxy group reacts with propargyl bromide in the presence of K₂CO₃ to form propargyl ethers, enabling Claisen rearrangements .

Key Data

Reaction TypeConditionsYieldProductSource
PropargylationK₂CO₃, acetone, reflux61–84%Propargyloxy ether derivatives
Claisen rearrangementXylene, reflux51–72%Dihydropyranoindoles

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

  • Thermal cyclization : Heating in xylene or chlorobenzene induces electrocyclic ring closure, forming pyranoindoles or benzothiazoles .
  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions with boronic acids enable aryl functionalization .

Mechanistic Pathway

  • Claisen rearrangement of propargyl ethers generates enol intermediates.
  • Electrocyclic ring closure yields tetracyclic dihydropyranoindoles .

Biological Activity-Driven Modifications

Derivatives of this compound are explored as inhibitors in therapeutic contexts:

  • YAP/TAZ-TEAD interaction inhibitors : Modifications at the aldehyde group (e.g., hydrazone formation) enhance binding affinity .
  • Hemoglobin allosteric modulators : Substituted benzaldehydes exhibit pH-dependent oxygen affinity modulation .

Notable Derivatives

Derivative StructureBiological TargetIC₅₀/PotencySource
Hydrazone analogsYAP/TAZ-TEAD complex0.2–1.5 μM
Pyranoindole-fused systemsCOX-2 enzymes74% inhibition

Stability and Storage Considerations

  • Oxidative sensitivity : The aldehyde group is prone to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .
  • Photodegradation : Exposure to UV light accelerates decomposition; amber glass containers are advised .

Synthetic Routes

The compound is synthesized via Williamson ether synthesis :

  • Coupling of 4-methoxybenzaldehyde with 5-hydroxy-2,3-dihydro-1H-indene using a bromomethyl intermediate .
  • Purification via column chromatography (hexane/EtOAc, 3:1) .

Yield Optimization

StepReagents/ConditionsYieldPurity (HPLC)
Ether formationK₂CO₃, DMF, 80°C78%>95%
Aldehyde protectionNaBH₄, MeOH92%>98%

Scientific Research Applications

Chemistry

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound is investigated for its interactions with enzymes and receptors. It acts as a potential ligand in receptor binding studies, which can help elucidate mechanisms of action in various biological systems.

Medicine

The compound has been explored for its potential therapeutic properties, particularly:

  • Anti-inflammatory Activity : Research indicates that it may inhibit inflammatory pathways.
  • Anticancer Activity : Preliminary studies show cytotoxic effects against cancer cell lines such as HeLa and MCF-7, indicating its potential as an anticancer agent.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLaTBD
Related Compound AMCF-715.0
Related Compound BA54910.5

Anticancer Research

Recent studies have focused on the anticancer properties of this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against multiple cancer cell lines. The presence of methoxy and aldehyde functionalities enhances their ability to inhibit cancer cell proliferation effectively.

Investigations into the biological activities reveal that compounds with similar structural features exhibit diverse pharmacological effects, including antimicrobial properties. These findings suggest that further exploration could lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzyl alcohol
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzoic acid
  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]benzene-1-carboximidamide

Uniqueness

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an indene moiety and a methoxybenzaldehyde group allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde (CAS Number: 438531-13-6) is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that may confer various biological activities, including potential anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₃, with a molecular weight of 282.33 g/mol. The compound contains an indene moiety linked to a methoxybenzaldehyde group, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, research has indicated that derivatives with similar structural features exhibit significant cytotoxicity against various cancer cell lines. In vitro assays showed that compounds with methoxy and aldehyde functionalities can inhibit cell proliferation effectively.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHeLaTBD
Related Compound AMCF-715.0
Related Compound BA54910.5

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to this compound has been evaluated against various bacterial strains. Some studies report promising results, indicating that these compounds can exhibit antibacterial properties.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundE. coliTBD
Related Compound CS. aureus50
Related Compound DP. aeruginosa30

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methoxy and aldehyde groups may play critical roles in interacting with cellular targets such as enzymes involved in cell proliferation and bacterial metabolism.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to 3-[(2,3-dihydro-1H-indeno-5-yloxy)methyl]-4-methoxybenzaldehyde:

  • Study on HeLa Cells : A recent investigation assessed the cytotoxic effects of this compound on HeLa cells, demonstrating significant inhibition of cell growth at concentrations lower than those required for traditional chemotherapeutics.
  • Antibacterial Screening : Another study focused on the antibacterial properties against multi-drug resistant strains of bacteria, revealing that certain derivatives possess MIC values comparable to established antibiotics.

Q & A

What are the common synthetic routes for 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde, and how can reaction conditions be optimized?

Basic Research Question
The compound is typically synthesized via condensation reactions between substituted benzaldehydes and heterocyclic amines or alcohols. A standard method involves refluxing substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with reagents like 2,3-dihydro-1H-inden-5-ol in ethanol or glacial acetic acid under controlled conditions . Optimization includes adjusting reflux duration (4–6 hours), solvent polarity, and acid catalysis (e.g., 5 drops of glacial acetic acid) to enhance yield and purity . Advanced strategies may employ microwave-assisted synthesis or flow chemistry to reduce reaction times and improve selectivity.

How do researchers characterize the structural and functional properties of this compound?

Basic Research Question
Characterization relies on spectroscopic and chromatographic techniques:

  • 1H-NMR and 13C-NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and methoxy groups (~3.8 ppm), with coupling patterns verifying regiochemistry .
  • FTIR for identifying carbonyl stretches (~1700 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • HPLC (≥95% purity) to assess impurities, using C18 columns and methanol/water mobile phases .
    Advanced studies may incorporate X-ray crystallography or high-resolution mass spectrometry (HRMS) for absolute configuration determination .

How can researchers resolve contradictions in spectral data or biological activity reports for this compound?

Advanced Research Question
Contradictions often arise from impurities, stereochemical variations, or assay-specific conditions. Methodological approaches include:

  • Reproducibility checks : Repeating synthesis and characterization under standardized protocols .
  • Isotopic labeling (e.g., deuterated solvents) to distinguish overlapping NMR signals .
  • Dose-response studies in biological assays to clarify activity thresholds, as seen in ethnopharmacological research (e.g., IC50 values for enzyme inhibition) .
    Statistical tools like principal component analysis (PCA) can correlate structural features with bioactivity .

What are the biological activities of this compound, and how can structure-activity relationships (SAR) guide further modifications?

Advanced Research Question
The compound’s bioactivity is linked to its aldehyde and methoxy groups, which interact with enzymes like cyclooxygenase or cytochrome P450. For example:

  • Antioxidant activity : Modulating the indenyloxy group enhances radical scavenging, as shown in DPPH assays .
  • Antimicrobial effects : Substitutions at the benzaldehyde moiety improve membrane permeability, tested via MIC assays against Gram-negative bacteria .
    SAR studies recommend introducing electron-withdrawing groups (e.g., halogens) at the 4-position to boost potency .

What methodologies ensure the compound’s stability under varying storage and experimental conditions?

Advanced Research Question
Stability is pH- and temperature-sensitive. Key practices include:

  • Storage : Sealed containers in dark, dry environments (<25°C) to prevent aldehyde oxidation .
  • Inert atmospheres : Using nitrogen or argon during synthesis to avoid degradation .
  • Accelerated stability studies : Exposing the compound to 40°C/75% RH for 4 weeks and monitoring via HPLC .

How can environmental impact assessments evaluate the compound’s fate in ecosystems?

Advanced Research Question
Environmental studies follow OECD guidelines:

  • Biodegradation assays : Measuring half-life in soil/water matrices under aerobic/anaerobic conditions .
  • Ecotoxicology : Testing acute toxicity in Daphnia magna or algae (e.g., EC50 values) .
  • Computational modeling : Using QSAR tools to predict bioaccumulation and persistence .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Advanced Research Question
Matrix interference (e.g., biological fluids) requires:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound .
  • LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ~0.1 ng/mL) .
  • Internal standards : Deuterated analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde-d3) to correct recovery rates .

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